molecular formula C10H8BrNO B13514681 (4-Bromoquinolin-6-yl)methanol

(4-Bromoquinolin-6-yl)methanol

Cat. No.: B13514681
M. Wt: 238.08 g/mol
InChI Key: UCVKADKMOBYASK-UHFFFAOYSA-N
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Description

(4-Bromoquinolin-6-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a bromine atom at the 4th position and a methanol group at the 6th position of the quinoline ring, making it a unique derivative with potential biological and chemical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-6-yl)methanol typically involves the hydroxymethylation of 4-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation using methanol as a reagent. This process involves the use of a photocatalyst under specific light irradiation conditions to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophotocatalytic processes or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (4-Bromoquinolin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the methanol group .

Scientific Research Applications

(4-Bromoquinolin-6-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (4-Bromoquinolin-6-yl)methanol is unique due to the presence of both the bromine atom and the methanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(4-bromoquinolin-6-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-5,13H,6H2

InChI Key

UCVKADKMOBYASK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1CO)Br

Origin of Product

United States

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